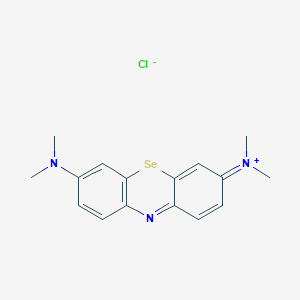

Selenomethylene blue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H18ClN3Se |

|---|---|

Molecular Weight |

366.8 g/mol |

IUPAC Name |

[7-(dimethylamino)phenoselenazin-3-ylidene]-dimethylazanium chloride |

InChI |

InChI=1S/C16H18N3Se.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 |

InChI Key |

RWWSRKUZLZPMIC-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3[Se]2.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Selenomethylene Blue: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenomethylene blue is a selenium-containing analog of the well-known thiazine dye, methylene blue. While methylene blue has a long history of use in medicine and biology, its selenium counterpart is a subject of research interest due to the unique biological properties conferred by the presence of selenium. This technical guide provides a comprehensive overview of the available information on the synthesis and characterization of this compound. Due to the limited publicly available data on this compound, this guide also leverages the extensive information on methylene blue as a reference for synthetic strategies and characterization techniques.

Synthesis of this compound and Analogs

A detailed, publicly available synthesis protocol for this compound (CAS: 85670-01-5) is not readily found in the current scientific literature. However, a 1974 publication by Groves et al. describes the "Synthesis of seleno-toluidine blue," a closely related selenium-containing thiazine dye.[1] While the full experimental details of this specific synthesis are not accessible, the general approach to synthesizing such compounds involves the reaction of a substituted p-phenylenediamine with a selenium-containing reagent in an oxidative environment.

For reference and as a guide to a potential synthetic route for this compound, a well-established synthesis for methylene blue is provided below. This process typically involves the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of a sulfur source, such as sodium thiosulfate.

Experimental Protocol: Synthesis of Methylene Blue (Reference)

This protocol is based on established methods for the synthesis of methylene blue.

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Sodium thiosulfate pentahydrate

-

Potassium dichromate

-

Sulfuric acid (concentrated)

-

Hydrochloric acid

-

Activated carbon

-

Distilled water

Procedure:

-

Preparation of the Thiosulfonic Acid Intermediate:

-

Dissolve N,N-dimethyl-p-phenylenediamine in dilute sulfuric acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium thiosulfate, followed by a solution of potassium dichromate, while maintaining a low temperature.

-

Allow the reaction to proceed for several hours to form the thiosulfonic acid derivative of the starting amine.

-

-

Oxidative Coupling:

-

To the solution from the previous step, add a solution of N,N-dimethylaniline.

-

Add a solution of potassium dichromate dropwise with stirring to facilitate the oxidative coupling.

-

The solution will gradually turn a deep blue color, indicating the formation of the indamine intermediate.

-

-

Cyclization and Formation of Methylene Blue:

-

Heat the reaction mixture to induce cyclization of the indamine intermediate. This step forms the thiazine ring of the methylene blue molecule.

-

Continue heating until the reaction is complete, which can be monitored by thin-layer chromatography.

-

-

Isolation and Purification:

-

Cool the reaction mixture and add sodium chloride to precipitate the methylene blue as its chloride salt.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from hot water, treating with activated carbon to remove colored impurities.

-

Collect the purified crystals by filtration and dry under vacuum.

-

Characterization of this compound and Methylene Blue

For comparative purposes, the detailed characterization data for methylene blue are presented below.

Data Presentation

Table 1: Physicochemical Properties of Methylene Blue and this compound

| Property | Methylene Blue | This compound |

| CAS Number | 61-73-4 | 85670-01-5 |

| Molecular Formula | C₁₆H₁₈ClN₃S | C₁₆H₁₈ClN₃Se |

| Molecular Weight | 319.85 g/mol | 366.75 g/mol |

| Appearance | Dark green crystalline powder | Not reported |

Table 2: UV-Visible Spectroscopic Data for Methylene Blue

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Water | 664 | ~95,000 M⁻¹cm⁻¹ |

| Ethanol | 656 | Not reported |

| Methanol | 664 | Not reported |

Data compiled from various sources.

Table 3: ¹H NMR Spectroscopic Data for Methylene Blue (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.1-7.3 | m | 4H | Aromatic protons |

| 3.2 | s | 12H | N(CH₃)₂ protons |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 4: Mass Spectrometry Data for Methylene Blue

| Ionization Mode | m/z | Fragment Ions |

| ESI+ | 284.1 | [M-Cl]⁺ |

This represents the mass of the cationic methylene blue molecule.

Experimental Protocols for Characterization

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) of the synthesized compound.

Methodology:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water, ethanol).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Record the UV-Vis spectrum of a dilute solution from 200 to 800 nm using a double-beam UV-Vis spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the synthesized compound.

Methodology:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For this compound, ⁷⁷Se NMR would also be a critical characterization technique.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Methodology:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in the desired mass range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows and Pathways

Synthesis Workflow

Caption: Synthesis workflow for Methylene Blue.

Generic Signaling Pathway

Caption: A generic cell signaling pathway.

Conclusion

This compound represents an intriguing molecule for researchers in drug development and related scientific fields. While detailed experimental procedures for its synthesis and comprehensive characterization data are not widely available, this guide provides the foundational knowledge based on its well-characterized sulfur analog, methylene blue. The provided reference protocols and characterization data for methylene blue can serve as a valuable starting point for the synthesis and analysis of this compound. Further research is warranted to fully elucidate the synthetic pathways and physicochemical properties of this promising selenium-containing compound.

References

Physicochemical Properties of Selenomethylene Blue: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of Selenomethylene Blue, a selenium-containing analog of the well-known phenothiazine dye, Methylene Blue. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic and diagnostic applications of this compound. Given the limited direct literature on this compound, this guide leverages the extensive data available for Methylene Blue as a comparative baseline, supplemented with specific findings on its selenium derivative.

Core Physicochemical Properties

This compound is structurally similar to Methylene Blue, with the sulfur atom in the phenothiazine core replaced by a selenium atom. This substitution is expected to influence its electronic and, consequently, its physicochemical and biological properties. While specific quantitative data for this compound is sparse, the known properties of Methylene Blue provide a valuable reference point. The selenium derivative has been noted to exhibit increased inhibitory activity in certain biological assays compared to its sulfur counterpart.[1]

Table 1: General Physicochemical Properties

| Property | Methylene Blue | This compound | Source |

| Molecular Formula | C₁₆H₁₈ClN₃S | C₁₆H₁₈ClN₃Se | [2][3] |

| Molecular Weight | 319.85 g/mol | ~366.76 g/mol (calculated) | [3][4] |

| Appearance | Dark green crystalline solid | Not explicitly documented, likely similar to Methylene Blue | |

| Storage | -20°C | Not explicitly documented, likely similar to Methylene Blue | |

| Stability | ≥4 years at -20°C | Not explicitly documented, likely similar to Methylene Blue |

Table 2: Solubility Data for Methylene Blue (as a proxy for this compound)

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 43.6 g/L | 25 | |

| 43.21 g/L | 25 | ||

| Ethanol | ~3.3 mg/mL | Not Specified | |

| High | 30 | ||

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | ~2 mg/mL | Not Specified | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.14 mg/mL | Not Specified | |

| Methanol | Very High | 30 | |

| 2-Propanol | Very High | 30 | |

| Acetone | Measurable | 30 | |

| Ethyl Acetate | Very Low | 30 |

Table 3: Spectral Properties of Methylene Blue (as a proxy for this compound)

| Property | Wavelength (nm) | Source |

| Absorption Maximum (in water) | 668, 609 | |

| 665, 610, 293 | ||

| 665, 300, 250 | ||

| Fluorescence Emission Maximum | ~690 | |

| ~685 |

Experimental Protocols

This section details methodologies relevant to the study of this compound, drawing from established protocols for Methylene Blue and other photosensitizers.

Synthesis and Purification of Methylene Blue (Adaptable for this compound)

The synthesis of Methylene Blue typically involves the oxidative coupling of N,N-dimethyl-p-phenylenediamine in the presence of a sulfur source. A similar strategy could be employed for this compound, substituting the sulfur source with a selenium equivalent.

A general synthetic approach involves:

-

Nitrosylation of dimethylaniline.

-

Reduction to form N,N-dimethyl-1,4-diaminobenzene.

-

Oxidative coupling in the presence of a selenium source (e.g., hydrogen selenide) and an oxidizing agent like iron(III) chloride.

Purification: Crude Methylene Blue can be purified by crystallization from polar solvents like acetic acid in the presence of concentrated HCl, followed by the addition of an anti-solvent such as acetone to precipitate the purified product.

Measurement of Reactive Oxygen Species (ROS) Generation

As a photosensitizer, this compound is expected to generate ROS upon photoactivation, a key mechanism in photodynamic therapy (PDT).

Experimental Workflow for ROS Detection:

Caption: Workflow for measuring ROS generation.

Detailed Protocol using 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA):

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and incubate the cells with H₂DCFDA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with PBS to remove excess probe.

-

Treatment: Add this compound at the desired concentration to the cells.

-

Irradiation: Expose the cells to a light source with a wavelength corresponding to the absorption maximum of this compound.

-

Measurement: Immediately measure the fluorescence intensity using a microplate reader or fluorescence microscope. The excitation and emission wavelengths for the oxidized product, dichlorofluorescein (DCF), are typically around 498 nm and 522 nm, respectively.

Cellular Uptake and Localization Assays

Understanding the cellular internalization and subcellular distribution of this compound is crucial for elucidating its mechanism of action.

Experimental Workflow for Cellular Uptake Analysis:

Caption: Workflow for cellular uptake and localization studies.

Detailed Protocol for Confocal Microscopy:

-

Cell Seeding: Grow cells on glass-bottom dishes or coverslips.

-

Treatment: Incubate the cells with this compound for various time points.

-

Co-staining (Optional): To determine subcellular localization, co-incubate with fluorescent probes specific for organelles like mitochondria (e.g., MitoTracker) or lysosomes (e.g., LysoTracker).

-

Washing: Wash the cells with PBS to remove the extracellular drug.

-

Fixation (Optional): Cells can be fixed with paraformaldehyde.

-

Imaging: Visualize the cells using a confocal microscope, using appropriate laser lines and emission filters for this compound and any co-stains.

Signaling Pathways

Selenium compounds are known to modulate various signaling pathways, particularly in the context of cancer therapy. While the specific pathways affected by this compound are not yet fully elucidated, it is plausible that it shares mechanisms with other selenium-containing molecules and its parent compound, Methylene Blue.

Photodynamic Therapy (PDT) and Cell Death Pathways

The primary mechanism of action for photosensitizers like Methylene Blue in PDT is the light-induced generation of ROS, which leads to cellular damage and subsequent cell death. This can occur through apoptosis or necrosis.

Signaling Pathway for PDT-Induced Cell Death:

Caption: PDT-induced cell death pathways.

PDT with Methylene Blue has been shown to induce apoptosis through the activation of caspases and necrosis resulting from the loss of membrane integrity. The localization of the photosensitizer can influence the primary cell death pathway; for instance, mitochondrial localization often triggers apoptosis.

Modulation of Redox-Sensitive Pathways by Selenium

Selenium is a key component of antioxidant enzymes like glutathione peroxidases (GPXs) and thioredoxin reductases (TrxRs), which play critical roles in cellular redox homeostasis. Dysregulation of these pathways is common in cancer. Selenocompounds can exert anticancer effects by modulating these pathways.

Potential Signaling Pathways Influenced by this compound:

Caption: Potential signaling pathways affected by this compound.

Selenium compounds have been shown to inhibit the PI3K/Akt pathway and modulate the MAPK/ERK pathway, both of which are crucial for cancer cell survival and proliferation. Furthermore, they can induce apoptosis through p53-dependent mechanisms. The pro-oxidant effect of this compound, particularly under photoactivation, could be a primary trigger for these downstream signaling events.

Conclusion

This compound presents an intriguing molecule for further investigation, particularly in the field of photodynamic therapy and as a modulator of redox-sensitive signaling pathways. While direct experimental data on its physicochemical properties are limited, the extensive knowledge of Methylene Blue provides a solid foundation for its study. The substitution of sulfur with selenium is known to enhance the biological activity of some compounds, suggesting that this compound may offer advantages over its parent molecule. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research into the therapeutic potential of this promising compound.

References

The Advent of a Potent Antioxidant: An In-depth Technical Guide to the Early Discovery and Development of Selenomethylene Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding Selenomethylene blue, a selenium-containing analogue of the well-established compound, Methylene blue. This document provides a comprehensive overview of its initial synthesis, preclinical evaluation, and the early insights into its mechanism of action, with a particular focus on its superior antioxidant and anti-inflammatory properties. All quantitative data from cited preclinical studies are presented in structured tables for comparative analysis. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Early Preclinical Investigations: A Comparative Analysis

Initial studies on this compound focused on comparing its biological activities with its parent compound, Methylene blue. The selenium derivative demonstrated significantly enhanced antioxidant and anti-inflammatory effects.

Quantitative Comparison of Biological Activities

| Compound | In Vitro Activity (Inhibition of Iron-Induced Hepatic Lipid Peroxidation) | In Vivo Activity (Inhibition of Inflammatory Paw Oedema) |

| This compound | 3-fold more active than Methylene blue[1] | More active than Methylene blue[1] |

| Methylene blue | Baseline activity[1] | Baseline activity[1] |

Postulated Synthesis of this compound

Caption: Postulated synthesis pathway for this compound.

Core Experimental Protocols

The following are detailed methodologies for the key preclinical assays used in the early evaluation of this compound.

In Vitro Iron-Induced Hepatic Lipid Peroxidation Assay

This assay assesses the ability of a compound to inhibit lipid peroxidation in liver tissue induced by iron, a potent pro-oxidant.

-

Tissue Preparation:

-

Excise livers from male Wistar rats and homogenize in ice-cold potassium chloride solution (1.15%).

-

Centrifuge the homogenate at 10,000 g for 20 minutes at 4°C.

-

Collect the supernatant (S9 fraction) and store on ice.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the liver homogenate, Tris-HCl buffer (pH 7.4), and the test compound (this compound or Methylene blue) at various concentrations.

-

Initiate lipid peroxidation by adding a solution of ferrous sulfate and ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the samples in a boiling water bath for 15 minutes to allow for the formation of thiobarbituric acid reactive substances (TBARS).

-

Centrifuge the samples to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound relative to the control (iron-induced peroxidation without any inhibitor).

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of lipid peroxidation).

-

In Vivo Carrageenan-Induced Paw Oedema Assay

This widely used animal model evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan.

-

Animal Model:

-

Use male Wistar rats weighing between 150-200g.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

-

-

Experimental Procedure:

-

Administer the test compound (this compound or Methylene blue) or vehicle (control) orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Determine the percentage inhibition of oedema for the treated groups compared to the control group.

-

Caption: Workflow for key preclinical experiments.

Proposed Mechanism of Action: Enhanced Redox Cycling

The superior antioxidant activity of this compound is likely attributable to the lower reduction potential of the selenium atom compared to the sulfur atom in Methylene blue. This facilitates a more efficient redox cycle, enhancing its ability to scavenge reactive oxygen species (ROS). The proposed mechanism involves the acceptance of an electron to form a stable selenyl radical, which can then readily donate an electron to reduce ROS, thereby regenerating the parent molecule.

Caption: Proposed antioxidant mechanism of this compound.

The enhanced anti-inflammatory activity is likely a downstream consequence of its potent antioxidant effects, as oxidative stress is a key driver of inflammatory pathways. By reducing ROS, this compound may inhibit the activation of pro-inflammatory transcription factors such as NF-κB.

Conclusion

The early investigations into this compound revealed a promising therapeutic candidate with significantly enhanced antioxidant and anti-inflammatory properties compared to its parent compound, Methylene blue. The substitution of sulfur with selenium appears to be a key structural modification that potentiates its biological activity. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in a range of oxidative stress and inflammation-related disorders. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this intriguing molecule.

References

Selenomethylene Blue: A Technical Deep Dive into its Photophysical Properties and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the quantum yield and related photophysical properties of Selenomethylene Blue, a selenium-containing analog of the well-characterized photosensitizer Methylene Blue. While direct quantitative data for the quantum yield of isolated this compound is not extensively documented in publicly available literature, this document synthesizes the existing knowledge on its parent compound, Methylene Blue, and draws inferences from comparative studies to provide a comprehensive overview for research and development applications.

Introduction to this compound and its Significance

Methylene Blue (MB) is a phenothiazine dye with a long history of use in medicine and biology, notably as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation makes it an effective agent for targeting and destroying cancer cells and pathogens. The quantum yield of singlet oxygen production (ΦΔ) is a critical parameter for evaluating the efficacy of a photosensitizer.

This compound, as a selenium derivative of MB, has garnered interest due to the unique biological properties of organoselenium compounds. Studies have indicated that this compound exhibits enhanced biological activities compared to its sulfur-containing counterpart, suggesting potential advantages in therapeutic applications[1]. This guide delves into the available data to provide a framework for understanding its potential as a next-generation photosensitizer.

Quantum Yield and Photophysical Properties

The quantum yield (Φ) of a photochemical process is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system[2]. For a photosensitizer, the singlet oxygen quantum yield (ΦΔ) is a key measure of its efficiency in generating this cytotoxic species[3].

Methylene Blue as a Reference Standard

Methylene Blue is a well-characterized photosensitizer and is often used as a standard in quantum yield measurements. Its photophysical properties are summarized in the table below.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | 660 nm | Water | [4] |

| Emission Maximum (λem) | 690 nm | Water | [4] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.52 | Acetonitrile | |

| Fluorescence Quantum Yield (Φf) | 0.52 | - |

Inferences on the Quantum Yield of this compound

Direct measurement of the singlet oxygen quantum yield for pure this compound is not readily found in the reviewed literature. However, comparative studies offer valuable insights:

-

Enhanced Biological Activity: Research has shown that this compound is approximately three-fold more active than Methylene Blue in inhibiting iron-induced hepatic lipid peroxidation. It also demonstrates greater activity in reducing inflammatory paw edema in rats. This enhanced biological efficacy could be attributed to a higher singlet oxygen quantum yield, or other mechanisms such as altered cellular uptake, localization, or different antioxidant properties.

-

Selenium's Role in Photodynamic Efficacy: The incorporation of selenium into dye molecules has been explored as a strategy to enhance singlet oxygen generation. For instance, compounding Methylene Blue with selenium-decorated graphene quantum dots has been shown to improve singlet oxygen production for photodynamic therapy applications. This suggests that the selenium atom in this compound could play a role in enhancing its photodynamic properties.

Experimental Protocols for Quantum Yield Determination

The determination of the singlet oxygen quantum yield is a crucial step in the evaluation of a photosensitizer. The most common methods involve either direct detection of singlet oxygen phosphorescence or indirect methods using chemical traps.

Direct Method: Time-Resolved Phosphorescence Detection

This is considered the most reliable method for quantifying singlet oxygen production.

Experimental Workflow:

Caption: Workflow for direct determination of singlet oxygen quantum yield.

Methodology:

-

Sample Preparation: Prepare solutions of the test compound (this compound) and a reference standard (e.g., Methylene Blue) with known ΦΔ in an appropriate solvent (e.g., acetonitrile, D₂O). The absorbance of the solutions at the excitation wavelength should be matched.

-

Excitation: The solution is excited with a pulsed laser at a wavelength where the photosensitizer absorbs.

-

Detection: The time-resolved phosphorescence of singlet oxygen is detected at its characteristic emission maximum of approximately 1270 nm using a near-infrared (NIR) sensitive detector, such as a photomultiplier tube (PMT), coupled with a monochromator.

-

Data Analysis: The initial intensity of the phosphorescence decay signal is proportional to the amount of singlet oxygen generated. The quantum yield of the sample (ΦΔ_sample) is calculated relative to the standard (ΦΔ_std) using the following equation:

ΦΔ_sample = ΦΔ_std * (I_sample / I_std) * (A_std / A_sample)

Where I is the initial phosphorescence intensity and A is the absorbance at the excitation wavelength.

Indirect Method: Chemical Trapping

This method utilizes a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.

Experimental Workflow:

References

An In-depth Technical Guide to the Redox Potential of Selenomethylene Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of Selenomethylene Blue, a selenium-containing analog of the well-known phenothiazine dye, Methylene Blue. While direct experimental determination of the redox potential for this compound is not widely available in the current literature, this document synthesizes existing knowledge on related compounds to provide an informed estimation and details the experimental protocols necessary for its precise measurement. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and antioxidant research.

Introduction

Methylene Blue (MB) is a redox-active compound with a wide range of applications, including as a biological stain, an indicator, and a therapeutic agent. Its biological activity is intrinsically linked to its ability to undergo reversible oxidation-reduction reactions. The substitution of the sulfur atom in the phenothiazine core of Methylene Blue with a selenium atom to form this compound (SeMB) is anticipated to modulate its electronic and, consequently, its redox properties. Selenium, being less electronegative and more polarizable than sulfur, generally lowers the redox potential of organoselenium compounds compared to their sulfur analogs, often enhancing their antioxidant capabilities.[1] This guide will explore the inferred redox potential of this compound and provide the necessary tools for its empirical validation.

Quantitative Data Summary

Direct experimental values for the redox potential of this compound are not readily found in published literature. However, based on the known effects of selenium substitution in other organic molecules, a hypothetical value can be inferred relative to Methylene Blue. The introduction of selenium is expected to make the compound more easily oxidized, resulting in a lower (less positive) redox potential.

The following table summarizes the known redox potential of Methylene Blue and provides an estimated range for this compound. This estimation is based on the general observation that selenocysteine has a significantly lower redox potential than cysteine.[2]

| Compound | Heteroatom in Core | Formal Redox Potential (E°') vs. SHE (pH 7) | Notes |

| Methylene Blue | Sulfur | +0.011 V | Experimentally determined. |

| This compound | Selenium | -0.100 V to -0.050 V (Estimated) | Inferred based on the known effects of selenium substitution. |

Note: The provided redox potential for this compound is a theoretical estimation and requires experimental verification. The detailed protocol for this determination is provided in the following section.

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

The redox potential of this compound can be accurately determined using cyclic voltammetry (CV). This electrochemical technique measures the current response of an analyte to a linearly cycled potential sweep. The following protocol is adapted from established methods for phenothiazine dyes.[3][4][5]

1. Materials and Equipment:

-

Potentiostat/Galvanostat system

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Counter Electrode (e.g., Platinum wire or gauze)

-

Reference Electrode (e.g., Ag/AgCl)

-

-

This compound (synthesized and purified)

-

Solvent: Acetonitrile (ACN) or an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) for ACN, or 0.1 M KCl for aqueous solutions.

-

Inert gas (Argon or Nitrogen) for deoxygenation.

2. Procedure:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1-5 mM.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the analyte solution.

-

Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential range. For this compound, a range of -0.5 V to +0.5 V vs. Ag/AgCl is a reasonable starting point.

-

Set the scan rate. A typical starting scan rate is 100 mV/s.

-

Perform the cyclic voltammetry, scanning from the initial potential towards the positive limit, then reversing the scan towards the negative limit, and finally returning to the initial potential.

-

-

Data Analysis:

-

Record the resulting cyclic voltammogram (a plot of current vs. potential).

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the formal redox potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C. For a two-electron process, it is 29.5 mV.

-

Visualizations

Redox Reaction of Phenothiazine Dyes

The following diagram illustrates the general two-electron redox reaction that phenothiazine dyes like Methylene Blue and this compound undergo. The oxidized form is colored, while the reduced "leuco" form is colorless.

Caption: General two-electron redox reaction of phenothiazine dyes.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the key steps in the experimental workflow for determining the redox potential of this compound using cyclic voltammetry.

Caption: Experimental workflow for cyclic voltammetry.

Hypothetical Antioxidant Mechanism of this compound

Based on its predicted lower redox potential and the known antioxidant properties of other organoselenium compounds, this compound is expected to act as a potent antioxidant. The following diagram illustrates a plausible mechanism by which it could neutralize reactive oxygen species (ROS).

Caption: Hypothetical antioxidant cycle of this compound.

Conclusion

While direct experimental data on the redox potential of this compound is currently lacking, theoretical considerations strongly suggest that it possesses a lower redox potential than its sulfur-containing counterpart, Methylene Blue. This property may endow it with enhanced antioxidant and other biological activities. The experimental protocols detailed in this guide provide a clear pathway for the empirical determination of this key physicochemical parameter. Further research into the electrochemical properties of this compound is warranted to fully elucidate its potential in therapeutic and other applications.

References

- 1. Selenium—More than Just a Fortuitous Sulfur Substitute in Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Cyclic-voltammetric studies of some phenothiazine dyes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Stability of Selenomethylene Blue

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the biological stability of Selenomethylene Blue is limited. This guide provides a comprehensive overview of the known biological stability of its parent compound, Methylene Blue, as a foundational reference. The potential implications of selenium substitution are discussed based on the general chemistry of organoselenium compounds. Further empirical studies are essential to fully elucidate the metabolic fate and pharmacokinetic profile of this compound.

Introduction

Methylene Blue (MB), a phenothiazine dye, has a long history in medicine with a range of applications, including as an antimalarial agent, a treatment for methemoglobinemia, and a neuroprotective agent.[1][2] Its selenium-containing analogue, this compound, is of growing interest due to the unique biological properties of organoselenium compounds, which can exhibit enhanced antioxidant and catalytic activities. Understanding the biological stability of these compounds is paramount for their development as therapeutic agents. This guide summarizes the current knowledge on the biological stability of Methylene Blue and provides a predictive framework for this compound.

Quantitative Data on the Biological Stability of Methylene Blue

The biological stability of Methylene Blue has been characterized by its pharmacokinetic parameters in various studies. A summary of these findings is presented below.

| Parameter | Value | Species | Administration | Source |

| Terminal Half-Life | ~24 hours | Human | Intravenous | [3] |

| Bioavailability | 53-97% | Human | Oral | [4] |

| Metabolism | ~30% by CYP450 enzymes, ~80% by UGT enzymes (in vitro, human liver microsomes) | Human | In vitro | [3] |

| Primary Metabolite | Azure B | Human | In vitro | |

| Reduction Product | Leucomethylene Blue | Human | In vivo |

Experimental Protocols

The following are representative experimental protocols for assessing the biological stability and metabolism of phenothiazine-based compounds like Methylene Blue. These methodologies can be adapted for the study of this compound.

3.1. In Vitro Metabolic Stability Assay in Human Liver Microsomes

-

Objective: To determine the rate of metabolic degradation of the test compound by liver enzymes.

-

Materials:

-

Human Liver Microsomes (HLMs)

-

Test compound (e.g., Methylene Blue or this compound)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Pre-incubate HLMs with the NADPH regenerating system in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the test compound to the mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken and quenched with an equal volume of cold acetonitrile.

-

The quenched samples are centrifuged to precipitate proteins.

-

The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the in vitro half-life (t½).

-

3.2. In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the test compound in a living organism.

-

Materials:

-

Test compound

-

Appropriate vehicle for administration (e.g., saline, DMSO/polyethylene glycol)

-

Rodent model (e.g., Sprague-Dawley rats)

-

Equipment for intravenous or oral administration

-

Blood collection supplies (e.g., capillaries, EDTA tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

-

-

Procedure:

-

Administer a single dose of the test compound to the rats via the desired route (intravenous or oral).

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the tail vein or another appropriate site into EDTA tubes.

-

Process the blood samples by centrifugation to obtain plasma.

-

Extract the test compound and its potential metabolites from the plasma using a suitable method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analyze the extracted samples by LC-MS/MS to determine the concentrations of the parent compound and metabolites.

-

Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

-

Metabolic Pathways of Methylene Blue

Methylene Blue undergoes several metabolic transformations in the body. The primary pathways include reduction to its colorless form, Leucomethylene Blue, and enzymatic N-demethylation to form metabolites like Azure B.

Caption: Metabolic pathways of Methylene Blue.

Predicted Biological Stability of this compound

While direct experimental data is lacking, the biological stability of this compound can be predicted based on the known chemistry of organoselenium compounds and the metabolism of Methylene Blue.

-

Redox Cycling: Similar to Methylene Blue, this compound is expected to undergo redox cycling. The selenium atom may facilitate electron transfer, potentially leading to a more rapid reduction to Selenoleucomethylene Blue in the presence of reducing agents like glutathione. Selenium is known to catalyze the reduction of Methylene Blue by thiols.

-

Enzymatic Metabolism: The N-demethylation pathway observed for Methylene Blue is likely to be a metabolic route for this compound as well, mediated by CYP450 enzymes. The replacement of sulfur with selenium could influence the affinity of the molecule for different CYP isoforms, potentially altering the rate and profile of metabolism.

-

Bond Stability: The carbon-selenium bond is generally weaker than the carbon-sulfur bond. This could potentially make the phenoselenazine ring of this compound more susceptible to enzymatic or chemical degradation compared to the phenothiazine ring of Methylene Blue. However, the aromatic nature of the ring system likely confers significant stability.

-

Toxicity: The in vivo toxicity of organoselenium compounds is often associated with the oxidation of thiol-containing molecules, leading to oxidative stress at high doses. Therefore, the dose-dependent toxicity of this compound will be a critical factor to investigate.

The workflow for investigating the biological stability of this compound would follow the established protocols for drug metabolism and pharmacokinetic studies.

References

- 1. pfm :: Precision and Future Medicine [pfmjournal.org]

- 2. The effects of acute Methylene Blue administration on cerebral blood flow and metabolism in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

Selenomethylene Blue Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of selenomethylene blue and its analogs, a class of compounds with significant potential in various therapeutic areas. Building upon the well-established biological activities of methylene blue, the substitution of the sulfur atom with selenium in the phenothiazine core structure has been shown to enhance certain pharmacological properties. This document details the synthesis, antioxidant, anti-inflammatory, photodynamic, antimicrobial, and neuroprotective activities of these compounds. It includes a compilation of available quantitative data, detailed experimental protocols derived from existing literature, and visualizations of key biological pathways to facilitate further research and development in this promising field.

Introduction

Methylene blue, a phenothiazine dye, has a long history of use in medicine, from its application as an antimalarial agent to its current investigation in the treatment of neurodegenerative diseases. The core of its therapeutic potential lies in its unique redox properties and its ability to act as a photosensitizer. The strategic replacement of the sulfur atom with selenium to create this compound (3,7-bis(dimethylamino)phenoselenazin-5-ium chloride) is a promising approach to modulate and potentially enhance these biological activities. Selenium, an essential trace element, is known for its potent antioxidant properties, primarily through its incorporation into selenoproteins like glutathione peroxidase. The integration of selenium into the methylene blue scaffold is hypothesized to yield compounds with superior therapeutic efficacy. This guide explores the existing knowledge on this compound derivatives and analogs, providing a foundational resource for researchers in drug discovery and development.

Synthesis of this compound and Analogs

Proposed Experimental Protocol: Synthesis of this compound

This protocol is an adaptation of the Kehrmann synthesis of methylene blue.

Materials:

-

Phenoselenazine

-

Chlorine or Bromine

-

Dimethylamine

-

Inert solvent (e.g., acetic acid, chloroform, ethanol)

-

Ion exchange resin (if preparing the chloride salt from the bromide intermediate)

-

Hydrochloric acid (for final crystallization)

Procedure:

-

Halogenation: React phenoselenazine with chlorine or bromine in an appropriate inert solvent to produce the 3,7-dihalo-phenoselenazin-5-ium halide intermediate. This step should be performed under anhydrous conditions to prevent side reactions.

-

Amination: Without isolation of the intermediate, add dimethylamine to the reaction mixture. This will result in a nucleophilic aromatic substitution, replacing the halogen atoms with dimethylamino groups to form 3,7-bis-(dimethylamino)-phenoselenazin-5-ium halide.

-

Purification (Optional): The crude product can be purified by recrystallization.

-

Ion Exchange (Optional): If the bromide salt is formed and the chloride salt is desired, the product can be passed through an ion exchange column loaded with chloride ions.

-

Final Crystallization: The final product, 3,7-bis-(dimethylamino)-phenoselenazin-5-ium chloride (this compound), can be crystallized from an aqueous solution of hydrochloric acid to yield a high-purity product.

Characterization: The synthesized compound should be characterized using standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

UV-Vis Spectroscopy: To determine the maximum absorption wavelength.

Biological Activities and Therapeutic Potential

Antioxidant and Anti-inflammatory Activity

This compound has demonstrated enhanced antioxidant and anti-inflammatory properties compared to its sulfur analog, methylene blue. Selenium's ability to catalytically detoxify reactive oxygen species (ROS) is a key contributor to this enhanced activity.

Quantitative Data:

| Compound | Assay | Result | Reference |

| This compound | Iron-induced hepatic lipid peroxidation | 3-fold more active than methylene blue | [1] |

| This compound | Inflammatory paw oedema in rats | More active than methylene blue | [1] |

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in its absorbance at approximately 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically at around 734 nm.

-

In Vivo Anti-inflammatory Assay (Rat Paw Edema Model): Inflammation is induced in the paw of a rat by injecting an inflammatory agent (e.g., carrageenan). The test compound is administered prior to the induction of inflammation. The anti-inflammatory effect is quantified by measuring the reduction in paw volume over time compared to a control group.

Signaling Pathway:

Selenium compounds are known to exert their anti-inflammatory effects in part through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial regulators of pro-inflammatory gene expression.

Photodynamic Therapy (PDT)

As a selenium-containing analog of methylene blue, this compound is expected to function as a potent photosensitizer for PDT. Upon excitation with light of an appropriate wavelength, it can generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which are highly cytotoxic to cancer cells and pathogenic microbes.

Quantitative Data:

Specific singlet oxygen quantum yield (ΦΔ) data for this compound is not currently available. However, methylene blue has a known ΦΔ of approximately 0.52 in various solvents. It is hypothesized that the selenium analog may exhibit a comparable or even enhanced quantum yield due to the heavy atom effect of selenium, which can promote intersystem crossing to the triplet state.

Experimental Protocol: Singlet Oxygen Quantum Yield Measurement

The singlet oxygen quantum yield is typically determined using a comparative method with a standard photosensitizer of known ΦΔ (e.g., methylene blue or rose bengal).

-

Sample Preparation: Prepare solutions of the test compound and the standard photosensitizer in a suitable solvent (e.g., D₂O, acetonitrile) with identical absorbance at the excitation wavelength.

-

Singlet Oxygen Detection: Use a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂. Monitor the decrease in DPBF absorbance over time during irradiation.

-

Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following formula: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (I_standard / I_sample) where k is the rate of DPBF photobleaching and I is the rate of light absorption by the photosensitizer.

Mechanism of Action:

Antimicrobial Activity

Phenothiazine derivatives, including methylene blue, are known to possess antimicrobial properties. The introduction of selenium into the molecular structure may enhance this activity.

Quantitative Data:

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not available, data for related phenothiazine derivatives provide a point of reference.

| Compound | Organism | MIC (µg/mL) |

| Methylene Blue Analog 1 | Staphylococcus aureus | 8 |

| Methylene Blue Analog 2 | Escherichia coli | 3 |

| Methylene Blue Analog 3 | Pseudomonas aeruginosa | 4 |

| Methylene Blue Analog 4 | Candida albicans | 4 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial/Fungal Culture: Grow the test microorganism in a suitable broth medium to a standardized density.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity.

Alzheimer's Disease

Methylene blue and its derivatives are being investigated as potential therapeutics for Alzheimer's disease due to their ability to inhibit tau protein aggregation and reduce amyloid-beta (Aβ) levels. Selenium has also been shown to have neuroprotective effects. Therefore, this compound is a promising candidate for further investigation in this area.

In Vivo Data (Methylene Blue):

Chronic dietary treatment with methylene blue in a transgenic mouse model of Alzheimer's disease has been shown to reduce Aβ levels and improve learning and memory deficits.

Signaling Pathway:

The neuroprotective effects of methylene blue and selenium compounds in the context of Alzheimer's disease are thought to involve multiple pathways, including the enhancement of proteasome activity for Aβ clearance and the inhibition of tau hyperphosphorylation.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with multifaceted therapeutic potential. The incorporation of selenium into the methylene blue scaffold appears to enhance its inherent antioxidant and anti-inflammatory properties. While direct quantitative data for this compound remains limited, the existing evidence strongly suggests its potential as a superior alternative to methylene blue in various applications, including photodynamic therapy, antimicrobial treatments, and as a neuroprotective agent for diseases like Alzheimer's.

Future research should focus on the following key areas:

-

Standardized Synthesis and Characterization: Development and validation of a robust and reproducible synthetic protocol for this compound and its analogs are crucial for advancing research in this area.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to quantify the biological activities of this compound, including the determination of IC50 values, singlet oxygen quantum yield, and MIC values against a broad spectrum of pathogens.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects and aid in the design of more potent and selective analogs.

-

Preclinical and Clinical Development: Promising analogs should be advanced into preclinical models of disease to evaluate their efficacy and safety, with the ultimate goal of translation into clinical applications.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of this compound derivatives and analogs.

References

Methodological & Application

Application Notes and Protocols for Selenomethylene Blue in In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenomethylene blue (SMB) is a novel derivative of methylene blue (MB), a well-established dye in biomedical applications. The incorporation of selenium into the methylene blue structure is hypothesized to enhance its properties for in vivo imaging and therapeutic applications, particularly in photothermal and photodynamic therapy. Selenium's known biological activities and potential for enhancing photothermal conversion efficiency make SMB a promising candidate for theranostic applications. These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in in vivo imaging, based on the established characteristics of methylene blue and selenium-containing nanoparticles.

Key Applications

-

Photothermal Therapy (PTT): this compound can be utilized as a photosensitizer in PTT. Upon irradiation with near-infrared (NIR) light, SMB may convert light energy into heat, leading to localized hyperthermia and subsequent tumor cell death.

-

Photodynamic Therapy (PDT): Similar to methylene blue, SMB is expected to generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis and necrosis in cancer cells. The presence of selenium may further enhance this effect.

-

Fluorescence Imaging: The intrinsic fluorescence of the methylene blue scaffold allows for real-time visualization and tracking of this compound in vivo, enabling studies on its biodistribution and tumor accumulation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for methylene blue, which can serve as a baseline for estimating the performance of this compound. It is important to note that these values may be altered by the addition of selenium.

Table 1: Pharmacokinetic Properties of Methylene Blue (Intravenous Administration)

| Parameter | Value | Species | Reference |

| Terminal Half-life (t½) | ~5-6 hours | Human | [1] |

| Bioavailability (Oral) | 53-97% | Human | [1] |

| Metabolism | Primarily to leucomethylene blue | Human | [1] |

| Excretion | Renal and biliary | Human | [1] |

Table 2: Photothermal Conversion Efficiency

| Compound | Efficiency (η) | Notes | Reference |

| Methylene Blue-loaded Graphene Oxide Nanocomposite | 48.93% | Enhanced by gold nanorods | [2] |

| Carbon-coated Selenium Nanoparticles | Not specified | Demonstrated photothermal effect |

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging and Biodistribution Studies

This protocol describes the use of this compound for real-time fluorescence imaging in a tumor-bearing mouse model to assess its biodistribution and tumor targeting efficiency.

Materials:

-

This compound solution (sterile, PBS, pH 7.4)

-

Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)

-

In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

-

Anesthesia (e.g., isoflurane)

-

28-32 gauge needles and syringes

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. If the mouse is not hairless, remove the fur from the imaging area to reduce light scattering.

-

Probe Administration: Inject a predetermined dose of this compound solution (e.g., 1-10 mg/kg) intravenously via the tail vein. The optimal dose should be determined empirically.

-

Image Acquisition:

-

Place the mouse in the imaging chamber of the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of SMB.

-

Use an appropriate excitation/emission filter set for this compound (based on its spectral properties, expected to be in the NIR range).

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the tumor region and major organs (liver, spleen, kidneys, lungs) at each time point.

-

Plot the fluorescence intensity as a function of time to determine the time of maximum tumor accumulation.

-

-

Ex Vivo Imaging:

-

At the final time point, euthanize the mouse and dissect the tumor and major organs.

-

Image the dissected organs to confirm the in vivo biodistribution results.

-

Workflow for In Vivo Fluorescence Imaging

Caption: Workflow for in vivo fluorescence imaging and biodistribution analysis.

Protocol 2: In Vivo Photothermal Therapy

This protocol outlines the procedure for evaluating the photothermal therapeutic efficacy of this compound in a tumor-bearing mouse model.

Materials:

-

This compound solution (sterile, PBS, pH 7.4)

-

Tumor-bearing mice

-

Near-infrared (NIR) laser (e.g., 808 nm) with a power meter

-

Infrared (IR) thermal imaging camera

-

Anesthesia (e.g., isoflurane)

-

Calipers for tumor measurement

Procedure:

-

Animal and Tumor Preparation:

-

Use tumor-bearing mice with tumor volumes of approximately 100-200 mm³.

-

Divide the mice into treatment groups (e.g., Saline + Laser, SMB only, Saline only, SMB + Laser).

-

-

Probe Administration: Inject this compound intravenously at the optimal dose determined from the biodistribution study. Allow sufficient time for the probe to accumulate in the tumor (determined from imaging studies).

-

Laser Irradiation:

-

Anesthetize the mouse.

-

Irradiate the tumor with an NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).

-

Monitor the temperature of the tumor and surrounding tissue using an IR thermal imaging camera.

-

-

Therapeutic Efficacy Monitoring:

-

Measure the tumor volume using calipers every 2-3 days for a period of 2-3 weeks.

-

Monitor the body weight and general health of the mice.

-

-

Histological Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Perform histological analysis (e.g., H&E staining, TUNEL assay) to assess tumor necrosis and apoptosis.

-

Signaling Pathway for Photothermal & Photodynamic Therapy

Caption: Dual mechanism of action for this compound in cancer therapy.

Concluding Remarks

This compound holds significant promise as a theranostic agent for in vivo imaging and cancer therapy. The protocols provided here offer a foundational framework for researchers to explore its potential. It is crucial to perform initial characterization of the synthesized this compound, including its absorption and emission spectra, photothermal conversion efficiency, and singlet oxygen generation quantum yield, to optimize the parameters for in vivo applications. Further studies are warranted to fully elucidate the pharmacokinetic profile and long-term toxicity of this compound.

References

Application Notes and Protocols: Selenomethylene Blue as a Probe for Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Selenomethylene Blue as a fluorescent probe for the detection of reactive oxygen species (ROS). The protocols are intended for research purposes and should be optimized for specific experimental conditions.

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Their detection and quantification are paramount in understanding cellular redox biology and in the development of therapeutics targeting oxidative stress-related diseases. This compound is a promising fluorescent probe for this purpose. As a selenium-containing analog of Methylene Blue, it leverages the high reactivity of the selenium atom towards ROS. In its reduced, non-fluorescent state (Leuco-selenomethylene Blue), the probe is oxidized by ROS to the highly fluorescent this compound, providing a "turn-on" fluorescent signal. This document outlines the proposed mechanism of action, key performance metrics, and detailed protocols for its application in various experimental settings.

Mechanism of Action

The detection of ROS by this compound is predicated on the oxidation of its non-fluorescent leuco form. The selenium atom in the phenothiazine core is susceptible to oxidation by various ROS, including hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH). This oxidation event converts the leuco form into the conjugated, colored, and fluorescent this compound molecule.

Caption: Proposed mechanism of ROS detection by this compound.

Quantitative Data Summary

While specific quantitative data for this compound as a ROS probe is emerging, the following table summarizes the expected performance characteristics based on its structural analog, Methylene Blue, and other selenium-based probes. Researchers are encouraged to perform their own characterization for specific applications.

| Parameter | Methylene Blue (Oxidized Form) | Expected for Leuco-selenomethylene Blue | Notes |

| Absorption Max (λ_abs) | ~665 nm[1] | Colorless (non-absorbing in visible range) | The appearance of a strong absorption at ~665 nm indicates probe oxidation. |

| Emission Max (λ_em) | ~686 nm[1] | Non-fluorescent | The "turn-on" fluorescence in the far-red spectrum minimizes background autofluorescence. |

| Quantum Yield (Φ_F) | ~0.52 in methanol[2][3] | Approaching 0 | A high quantum yield of the oxidized form is desirable for sensitive detection. |

| Selectivity | N/A | Expected to react with a broad spectrum of ROS (H₂O₂, O₂⁻, •OH, ONOO⁻).[1] | The selenium moiety is known to be reactive with various ROS. |

| Sensitivity | N/A | Expected to be high due to the reactivity of selenium. | The antioxidant properties of selenium compounds suggest high reactivity towards ROS. |

Experimental Protocols

In Vitro ROS Detection (Cuvette-based Assay)

This protocol is designed for the detection of ROS in cell-free systems.

Materials:

-

Leuco-selenomethylene Blue stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

ROS-generating system (e.g., H₂O₂, Fenton reagent, or xanthine/xanthine oxidase)

-

Fluorometer

Procedure:

-

Prepare a working solution of Leuco-selenomethylene Blue by diluting the stock solution in PBS to a final concentration of 10 µM.

-

Add 2 mL of the working solution to a quartz cuvette.

-

Record the baseline fluorescence (Excitation: ~665 nm, Emission: ~686 nm).

-

Add the ROS-generating system to the cuvette.

-

Immediately begin recording the fluorescence intensity over time.

-

A time-dependent increase in fluorescence indicates the presence of ROS.

Caption: Workflow for in vitro ROS detection using this compound.

Cell-Based ROS Detection and Imaging

This protocol is for the detection of intracellular ROS in cultured cells using fluorescence microscopy or a plate reader.

Materials:

-

Leuco-selenomethylene Blue stock solution (1 mM in DMSO)

-

Cell culture medium (phenol red-free recommended)

-

Cells of interest, seeded in a suitable format (e.g., 96-well plate, chamber slide)

-

ROS inducer (e.g., H₂O₂, menadione, or lipopolysaccharide)

-

Fluorescence microscope or microplate reader

Procedure:

-

Culture cells to the desired confluency.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Prepare a loading buffer by diluting the Leuco-selenomethylene Blue stock solution in serum-free medium to a final concentration of 5-10 µM.

-

Incubate the cells with the loading buffer for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh, pre-warmed culture medium.

-

Treat the cells with the desired ROS inducer.

-

Image the cells using a fluorescence microscope with appropriate filters (e.g., Cy5 filter set) or measure the fluorescence intensity using a microplate reader (Ex: ~665 nm, Em: ~686 nm).

Caption: Workflow for intracellular ROS detection.

In Vivo ROS Imaging (Animal Models)

This protocol provides a general guideline for non-invasive imaging of ROS in small animal models. Note: This requires specialized in vivo imaging systems and adherence to all institutional animal care and use guidelines.

Materials:

-

Leuco-selenomethylene Blue (sterile, injectable formulation)

-

Animal model of interest

-

In vivo imaging system (e.g., IVIS) with appropriate filters

-

Anesthesia

Procedure:

-

Anesthetize the animal according to the approved protocol.

-

Administer the Leuco-selenomethylene Blue solution via a suitable route (e.g., intravenous or intraperitoneal injection). The optimal dose should be determined empirically (e.g., starting at 1-10 mg/kg).

-

Allow time for the probe to distribute throughout the body (e.g., 15-30 minutes).

-

Place the animal in the imaging chamber of the in vivo imaging system.

-

Acquire images using a filter set appropriate for far-red fluorescence (Ex: ~640 nm, Em: ~680-720 nm).

-

An increase in fluorescence intensity in a particular region or organ is indicative of elevated ROS levels.

Signaling Pathway Context

This compound can be utilized to investigate ROS production within various signaling pathways. For instance, in pathways involving inflammation, immune responses, or metabolic stress, the activation of enzymes like NADPH oxidases (NOX) or mitochondrial electron transport chain dysfunction can lead to increased ROS production. This compound can serve as a downstream reporter of the activity of these pathways.

Caption: this compound as a reporter for ROS in signaling.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Auto-oxidation of the probe. | Prepare fresh working solutions of Leuco-selenomethylene Blue immediately before use. Protect the stock solution from light and air. |

| Cellular autofluorescence. | Use a phenol red-free medium. Acquire images of unstained cells to determine the background autofluorescence and subtract it from the signal. | |

| Low or no signal | Insufficient ROS production. | Use a positive control (e.g., H₂O₂ treatment) to confirm that the probe is working. Increase the concentration or duration of the ROS inducer. |

| Inefficient probe loading. | Optimize the probe concentration and incubation time. Ensure cells are healthy. | |

| Signal fades quickly | Photobleaching. | Reduce the exposure time and excitation light intensity during imaging. Use an anti-fade mounting medium for fixed samples. |

Conclusion

This compound holds significant potential as a robust and sensitive fluorescent probe for the detection of reactive oxygen species in a variety of biological systems. Its "turn-on" fluorescence in the far-red spectrum offers advantages in minimizing background interference. The protocols provided herein serve as a starting point for researchers to explore the utility of this probe in their specific areas of investigation. As with any chemical probe, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Selenomethylene Blue Staining in Cultured Cells

Introduction

Methylene blue is a well-established cationic dye with a long history of use in histology and as a vital stain in cell biology.[1][2][3] Its ability to bind to negatively charged cellular components, such as nucleic acids in the nucleus and RNA in the cytoplasm, allows for the visualization of cellular morphology.[1][3] More recently, methylene blue has garnered significant interest for its role in mitochondrial function, where it can act as an alternative electron carrier to enhance mitochondrial respiration and reduce oxidative stress.

Selenomethylene blue, a selenium-containing analog of methylene blue, has been shown to possess enhanced antioxidant and anti-inflammatory properties compared to its parent compound. While specific protocols for the use of this compound as a cellular stain are not yet widely established, its structural similarity to methylene blue suggests that it can be employed in similar staining procedures. These application notes provide a detailed protocol adapted from established methylene blue staining methods for use with cultured cells, and discuss the potential applications of this compound, particularly in the context of its enhanced antioxidant capabilities.

Potential Signaling Pathways and Mechanisms

Methylene blue exerts its biological effects through multiple mechanisms. As a stain, its cationic nature drives its accumulation in the nucleus and mitochondria. In the context of mitochondrial function, methylene blue can accept electrons from NADH and transfer them to cytochrome c, thereby bypassing complexes I and III of the electron transport chain. This action can increase ATP production and reduce the generation of reactive oxygen species (ROS). This compound is hypothesized to share these properties with an enhanced capacity to mitigate oxidative stress due to the presence of selenium, a key component of antioxidant enzymes.

Experimental Protocols

This section provides detailed protocols for both vital (live cell) and fixed cell staining of cultured cells using this compound.

Materials and Reagents

-

This compound (or Methylene Blue as a control)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Formaldehyde, 4% in PBS (for fixed cell staining)

-

Triton X-100, 0.1% in PBS (for permeabilization in fixed cell staining)

-

Mounting medium

-

Glass slides and coverslips or imaging-grade culture dishes

-

Microscope with brightfield or fluorescence capabilities

Vital Staining of Cultured Cells

This protocol is designed for the staining of living cells to observe morphology and potentially mitochondrial activity in real-time.

-

Cell Seeding: Plate cells on glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency on the day of the experiment.

-

Preparation of Staining Solution: Prepare a stock solution of this compound (e.g., 1 mM in sterile water or DMSO). On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended, but this should be optimized for each cell line.

-

Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate at 37°C in a CO2 incubator for 15-30 minutes.

-

Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess stain.

-

Imaging: Immediately image the cells using a brightfield or fluorescence microscope.

Fixed Cell Staining

This protocol is suitable for preserving cell morphology for later analysis.

-

Cell Seeding and Fixation: Culture cells as described for vital staining. Once the desired confluency is reached, remove the culture medium and wash once with PBS. Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.

-

Washing: Discard the formaldehyde solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): For enhanced staining of intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining: Prepare a working solution of this compound (e.g., 0.1-1% in PBS). Add the staining solution to the fixed cells and incubate for 3-5 minutes at room temperature.

-

Washing and Mounting: Remove the staining solution and wash the cells with PBS until the wash solution is clear. Mount the coverslip onto a glass slide using a suitable mounting medium.

-

Imaging: Visualize the stained cells under a microscope.

Data Presentation

The following table provides a hypothetical comparison of the expected properties and performance of Methylene Blue versus this compound as a cellular stain. This data is for illustrative purposes and would need to be confirmed by experimental studies.

| Parameter | Methylene Blue | This compound (Hypothetical) |

| Optimal Staining Concentration (Vital) | 1-10 µM | 1-10 µM |

| Optimal Staining Concentration (Fixed) | 0.1-1% | 0.1-1% |

| Incubation Time (Vital) | 15-30 min | 15-30 min |

| Incubation Time (Fixed) | 3-5 min | 3-5 min |

| Primary Cellular Localization | Nucleus, Mitochondria | Nucleus, Mitochondria |

| Phototoxicity | Moderate | Potentially Lower |

| Antioxidant Activity | Present | Enhanced |

Troubleshooting

-

Weak Staining: Increase the concentration of the staining solution or the incubation time. For fixed cells, ensure permeabilization if staining intracellular structures.

-

High Background: Decrease the staining concentration or incubation time. Ensure thorough washing after staining.

-